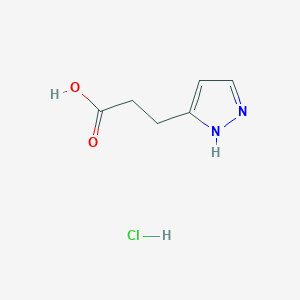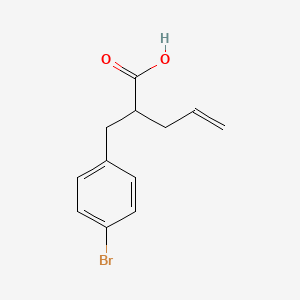
2-(4-Bromobenzyl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13BrO2. It is characterized by a bromobenzyl group attached to a pentenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)pent-4-enoic acid typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the pentenoic acid moiety. One common method involves the use of 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, which is then further reacted to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobenzyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the pentenoic acid chain can be reduced to form saturated acids.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Major Products
Oxidation: 4-Bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: 2-(4-Bromobenzyl)pentanoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromobenzyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobenzyl)pent-4-enoic acid involves its reactivity at the benzylic and allylic positions. The bromine atom can participate in free radical reactions, while the double bond in the pentenoic acid chain can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobenzyl alcohol
- 4-Bromobenzaldehyde
- 4-Bromobenzoic acid
Uniqueness
2-(4-Bromobenzyl)pent-4-enoic acid is unique due to the presence of both a bromobenzyl group and a pentenoic acid chain. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds like 4-bromobenzyl alcohol or 4-bromobenzoic acid .
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) |
Clave InChI |
KQXVDKPLGOHABG-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC1=CC=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


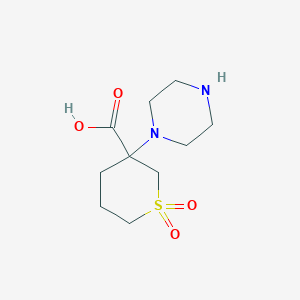
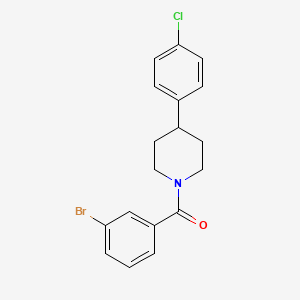

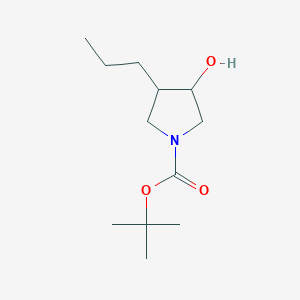
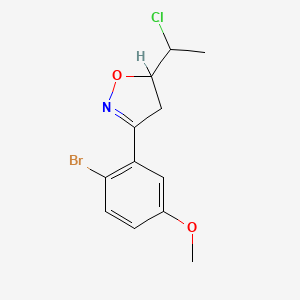
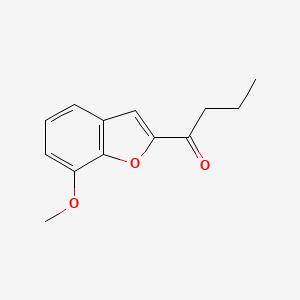
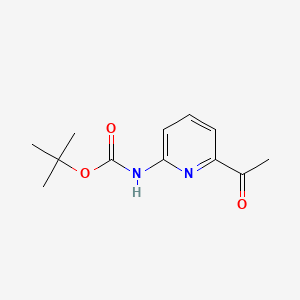
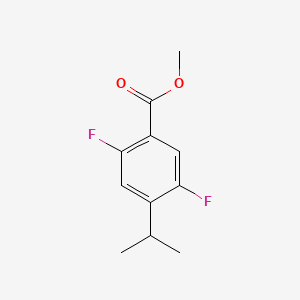
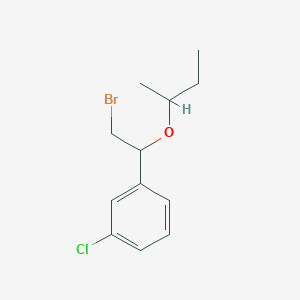

![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
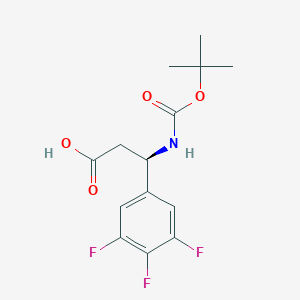
![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
